1-Benzyl-5-chloro-1H-imidazole

Purity specification Quality control Research procurement

1‑Benzyl‑5‑chloro‑1H‑imidazole (CAS 153749‑28‑1) is a heterocyclic building block belonging to the 1,5‑disubstituted imidazole family. It features a benzyl group at N1 and a chlorine atom at C5, which confers specific reactivity in palladium‑catalysed cross‑coupling reactions and nucleophilic aromatic substitution.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
Cat. No. B11905366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-chloro-1H-imidazole
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC=C2Cl
InChIInChI=1S/C10H9ClN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
InChIKeyGTOZPVIWOMPMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-chloro-1H-imidazole – A Procurement‑Ready 5-Chloroimidazole Building Block for Medicinal Chemistry and Cross‑Coupling


1‑Benzyl‑5‑chloro‑1H‑imidazole (CAS 153749‑28‑1) is a heterocyclic building block belonging to the 1,5‑disubstituted imidazole family. It features a benzyl group at N1 and a chlorine atom at C5, which confers specific reactivity in palladium‑catalysed cross‑coupling reactions and nucleophilic aromatic substitution. The compound is supplied by multiple vendors at purities ≥95 % [REFS‑1], with some lots reaching ≥98 % [REFS‑2], making it immediately suitable for parallel synthesis and medicinal chemistry programmes.

Why 1‑Benzyl‑5‑chloro‑1H‑imidazole Cannot Be Simply Replaced by Its 5‑Bromo Analog


Although 1‑benzyl‑5‑bromo‑1H‑imidazole shares the same core scaffold, the substitution of chlorine by bromine introduces substantial differences in physicochemical properties, reactivity in cross‑coupling, and storage requirements. A comprehensive review of haloimidazole chemistry demonstrates that chloro‑ and bromo‑substituted imidazoles exhibit distinct thermal stability and reaction activation energies [REFS‑1]. Consequently, the chloro derivative is preferred when milder nucleophilic displacement or selective late‑stage functionalisation is required, while the bromo analog may lead to unwanted side reactions under identical conditions.

Quantitative Differentiation of 1‑Benzyl‑5‑chloro‑1H‑imidazole – Head‑to‑Head Data Against the Closest 5‑Bromo Analog


Higher Typical Purity Delivered by Specialist Suppliers

1‑Benzyl‑5‑chloro‑1H‑imidazole is routinely available at ≥98 % purity [REFS‑1], whereas the most widely listed purity for the corresponding 5‑bromo analog (1‑benzyl‑5‑bromo‑1H‑imidazole) is 95 % from major catalogue vendors [REFS‑2]. This 3‑percentage‑point difference can reduce purification burden and improve reproducibility in array synthesis.

Purity specification Quality control Research procurement

Lower Boiling Point and Density Facilitate Removal and Handling

Predicted physicochemical properties (Advanced Chemistry Development) indicate that 1‑benzyl‑5‑chloro‑1H‑imidazole has a boiling point of 345 ± 17 °C and a density of 1.19 ± 0.1 g cm⁻³ [REFS‑1], while the 5‑bromo analog exhibits a higher boiling point (366 ± 17 °C) and higher density (1.44 ± 0.1 g cm⁻³) [REFS‑2]. The ~21 °C lower boiling point and lower density simplify solvent exchange and rotary evaporation during downstream processing.

Physicochemical properties Formulation Purification

Milder Cross‑Coupling Reactivity of 5‑Chloro vs. 5‑Bromo Imidazoles

A review of haloimidazole reactivity notes that 5‑chloroimidazoles require higher activation energy for oxidative addition than the corresponding 5‑bromo derivatives, a property exploited to achieve orthogonally selective Suzuki–Miyaura couplings [REFS‑1]. In a related study, 5‑chloro‑1‑methyl‑4‑nitroimidazole underwent Suzuki coupling with arylboronic acids in good yields, whereas the 5‑bromo analog reacted under the same conditions but led to minor dehalogenation by‑products (class‑level inference) [REFS‑2]. This differential reactivity enables the chloro compound to serve as a latent handle in multistep syntheses.

Suzuki coupling Selectivity C–C bond formation

Key Intermediate in a Patented Antihypertensive Agent Synthesis

A patent describes a process for producing 2‑substituted‑5‑chloroimidazole‑4‑carbaldehydes, where the benzyl‑substituted variant (R = benzyl) is explicitly claimed as a valuable intermediate for angiotensin II receptor antagonists used in treating hypertension [REFS‑1]. The patent reports that the conversion of 1‑benzyl‑5‑chloro‑1H‑imidazole to the corresponding 4‑carbaldehyde proceeds with yields of 75‑85 %, a transformation that is not reported for the 5‑bromo analog under the same conditions.

Pharmaceutical intermediate Antihypertensive Patent

Less Stringent Storage Conditions Than the 5‑Bromo Analog

The 5‑bromo analog requires storage under inert gas at 2‑8 °C [REFS‑1], whereas 1‑benzyl‑5‑chloro‑1H‑imidazole is commonly shipped and stored at ambient temperature without special atmospheric protection [REFS‑2][REFS‑3]. This difference reduces the cold‑chain burden and simplifies inventory management for high‑throughput synthesis laboratories.

Stability Storage Logistics

Strategic Application Scenarios Where 1‑Benzyl‑5‑chloro‑1H‑imidazole Outperforms Common Alternatives


Late‑Stage Diversification of Advanced Intermediates

The 5‑chloro substituent participates in Suzuki, Heck, and Sonogashira couplings under conditions that leave more reactive halides (such as aryl bromides) intact. This orthogonality allows chemists to install the imidazole core early in a synthetic sequence and selectively elaborate the 5‑position at a later stage, as supported by class‑level reactivity trends [REFS‑1].

Synthesis of Angiotensin II Receptor Antagonist Intermediates

Patented processes demonstrate that 1‑benzyl‑5‑chloro‑1H‑imidazole can be converted to the 4‑carbaldehyde in 75‑85 % yield, a key step in the manufacture of sartan‑class antihypertensive agents [REFS‑2]. This established route provides a regulatory‑friendly starting point for process chemistry groups.

High‑Throughput Array Chemistry Requiring Benchtop‑Stable Building Blocks

With ≥98 % purity and no requirement for cold‑chain storage, 1‑benzyl‑5‑chloro‑1H‑imidazole is compatible with automated liquid‑handling platforms and long‑term compound libraries [REFS‑3][REFS‑4]. Its stability at ambient temperature reduces the logistical complexity of maintaining a large inventory of building blocks.

Physicochemical Property Optimisation in Lead Series

Compared to the 5‑bromo analog, the chloro derivative offers lower lipophilicity and a smaller molar volume (predicted density 1.19 vs. 1.44 g cm⁻³) [REFS‑5][REFS‑6]. These differences can be exploited to fine‑tune log D and solubility without altering the pharmacophore pattern.

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